![molecular formula C21H19ClN2O6S B2663005 Ethyl 1-(2-chlorophenyl)-4-(((3,4-dimethylphenyl)sulfonyl)oxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate CAS No. 899958-93-1](/img/structure/B2663005.png)
Ethyl 1-(2-chlorophenyl)-4-(((3,4-dimethylphenyl)sulfonyl)oxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 1-(2-chlorophenyl)-4-(((3,4-dimethylphenyl)sulfonyl)oxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a useful research compound. Its molecular formula is C21H19ClN2O6S and its molecular weight is 462.9. The purity is usually 95%.
BenchChem offers high-quality Ethyl 1-(2-chlorophenyl)-4-(((3,4-dimethylphenyl)sulfonyl)oxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 1-(2-chlorophenyl)-4-(((3,4-dimethylphenyl)sulfonyl)oxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antibacterial Evaluation
Synthesis and Antibacterial Evaluation of Novel Heterocyclic Compounds : Research has explored the synthesis of new heterocyclic compounds with a sulfonamido moiety, aiming to utilize them as antibacterial agents. This involves the reaction of the precursor ethyl {[4-N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenylazo}cyanoacetate with various active methylene compounds to produce pyran, pyridine, and pyridazine derivatives. The study also investigated the precursor hydrazone's reactivity towards hydrazine derivatives to yield pyrazole and oxazole derivatives. Further treatment with urea, thiourea, and/or guanidine hydrochloride produced pyrimidine and thiazine derivatives. Among the synthesized compounds, eight demonstrated significant antibacterial activities (Azab, Youssef, & El‐Bordany, 2013).
Synthesis of Ethyl Derivatives
Syntheses of Metabolites of Ethyl Derivatives : A study presented efficient syntheses of ethyl derivatives, metabolites of a specific compound known as TAK-603. The research highlights the use of methanesulfonyl as a protective group for phenolic hydroxy in the Friedel–Crafts reaction, facilitating a simpler synthetic route with high yield. The transformation of a chloromethyl derivative to a formyl derivative through the Krohnke reaction followed by cyclization with hydrazine, resulted in the formation of a novel compound (Mizuno et al., 2006).
Antimicrobial Activity of Quinazolines
Synthesis and Characterization of New Quinazolines as Potential Antimicrobial Agents : The research focused on synthesizing new quinazoline derivatives with potential antimicrobial properties. The starting compound was treated with hydrazine hydrate, leading to various derivatives with potential antibacterial and antifungal activities against several pathogens, including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa (Desai, Shihora, & Moradia, 2007).
Ultrasound Irradiation in Synthesis
Efficient Synthesis of Ethyl Derivatives Under Ultrasound Irradiation : This study explored the synthesis of ethyl derivatives using ultrasound irradiation, which significantly reduced reaction times and improved yield. The research demonstrates the advantages of ultrasound irradiation in the synthesis of chemical compounds, highlighting its potential for enhancing efficiency and sustainability in chemical processes (Machado et al., 2011).
Eigenschaften
IUPAC Name |
ethyl 1-(2-chlorophenyl)-4-(3,4-dimethylphenyl)sulfonyloxy-6-oxopyridazine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O6S/c1-4-29-21(26)20-18(30-31(27,28)15-10-9-13(2)14(3)11-15)12-19(25)24(23-20)17-8-6-5-7-16(17)22/h5-12H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSZMBPNVJRJWGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1OS(=O)(=O)C2=CC(=C(C=C2)C)C)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-(2-chlorophenyl)-4-(((3,4-dimethylphenyl)sulfonyl)oxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.